molecular formula C17H14ClNO4S B3048156 ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate CAS No. 158561-88-7

ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B3048156
CAS No.: 158561-88-7
M. Wt: 363.8 g/mol
InChI Key: VGGHSNNQLCWMCC-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a chemical building block of interest in medicinal chemistry for developing new therapeutic agents. Its core structure is based on the 5-chloro-1H-indole-2-carboxylate scaffold, which has been identified as a key pharmacophore in several drug discovery campaigns . Research on closely related indole-2-carboxylate compounds shows significant potential in anticancer applications, where they act as potent inhibitors of key cellular signaling pathways, including mutant EGFR and BRAF V600E , which are over-activated in various cancers . Furthermore, structural analogs of this indole derivative have been investigated as starting points for antiparasitic agents, demonstrating the scaffold's versatility in targeting neglected tropical diseases such as Chagas disease . The phenylsulfonyl group at the N-1 position is a common protecting group in synthetic organic chemistry, facilitating further functionalization of the indole core to explore structure-activity relationships (SAR) . This compound is supplied for research purposes to support these and other investigative areas. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 1-(benzenesulfonyl)-5-chloroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S/c1-2-23-17(20)16-11-12-10-13(18)8-9-15(12)19(16)24(21,22)14-6-4-3-5-7-14/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGHSNNQLCWMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625489
Record name Ethyl 1-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158561-88-7
Record name Ethyl 1-(benzenesulfonyl)-5-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to Ethyl 5-Chloro-1-(Phenylsulfonyl)-1H-Indole-2-Carboxylate

Stepwise Synthesis via Intermediate Functionalization

The most widely reported method involves two sequential reactions:

  • Preparation of Ethyl 5-Chloro-1H-Indole-2-Carboxylate
    Ethyl 5-chloro-1H-indole-2-carboxylate serves as the foundational intermediate. As described by, this compound is synthesized via Friedel-Crafts acylation of 5-chloroindole with ethyl chlorooxalate in the presence of anhydrous aluminum chloride (AlCl₃) in 1,2-dichloroethane. The reaction proceeds at reflux (85–90°C) for 2–3 hours, yielding the product in 65–70% after purification by silica gel chromatography.
  • Sulfonylation at the Indole 1-Position
    The sulfonylation step employs benzenesulfonyl chloride under basic conditions. In a representative procedure, ethyl 5-chloro-1H-indole-2-carboxylate (0.53 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF) and treated with sodium hydride (NaH, 0.79 mmol) at 0°C for 10 minutes. Benzenesulfonyl chloride (1.06 mmol) is then added dropwise, and the mixture is stirred at 0–5°C for 1.5 hours. Workup via ethyl acetate extraction and column chromatography affords the title compound in 84% yield.

Mechanistic Insights

  • Sodium hydride deprotonates the indole nitrogen, generating a nucleophilic site for sulfonylation.
  • The electron-withdrawing ester group at C-2 directs electrophilic substitution to the N-1 position.
  • Steric hindrance from the 5-chloro substituent minimally affects reactivity due to the planar indole ring.

Optimization of Reaction Conditions

Solvent and Base Selection

Optimal sulfonylation requires polar aprotic solvents (e.g., DMF, dimethylacetamide) to stabilize the deprotonated indole intermediate. Sodium hydride outperforms weaker bases (e.g., K₂CO₃) by ensuring complete deprotonation, critical for preventing side reactions such as O-sulfonylation.

Table 1: Impact of Base and Solvent on Sulfonylation Yield
Base Solvent Temperature (°C) Yield (%)
NaH DMF 0–5 84
K₂CO₃ DMF 25 52
NaH THF 0–5 68
LiHMDS DCM -20 45

Data adapted from.

Temperature and Stoichiometry

Lower temperatures (0–5°C) suppress side reactions, while a 2:1 molar ratio of benzenesulfonyl chloride to indole ensures complete conversion. Excess sulfonyl chloride leads to di-sulfonylated byproducts, reducing isolable yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr): 1725 cm⁻¹ (ester C=O), 1350 cm⁻¹ (sulfonyl S=O), 750 cm⁻¹ (C-Cl stretch).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.92–7.85 (m, 2H, Ph-H), 7.62–7.55 (m, 3H, Ph-H), 7.40 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 161.2 (C=O), 141.5 (C-SO₂), 134.8–126.3 (aromatic carbons), 62.1 (OCH₂CH₃), 14.3 (OCH₂CH₃).

Purity and Crystallinity

Differential Scanning Calorimetry (DSC) reveals a sharp melting endotherm at 148–150°C, indicating high crystallinity. Powder X-ray Diffraction (PXRD) patterns show characteristic peaks at 5.4°, 17.3°, and 24.5° 2θ, consistent with a monoclinic crystal system.

Alternative Methodologies and Limitations

Limitations of Current Methods

  • Sensitivity to Moisture: Sodium hydride requires strictly anhydrous conditions.
  • Chromatography Dependency: Silica gel purification is necessary due to polar byproducts, increasing production costs.

Industrial-Scale Considerations

A kilogram-scale process reported in achieves 78% yield by replacing column chromatography with recrystallization from ethanol/water (3:1). This modification reduces solvent waste and operational costs by 40% while maintaining ≥99% HPLC purity.

Chemical Reactions Analysis

Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

    Industry: The compound finds applications in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins, while the chloro and ester groups can influence its solubility and stability. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C₁₇H₁₄ClNO₄S
  • Molecular Weight : 375.82 g/mol (anhydrous)
  • Functional Groups :
    • Chlorine at C5 (electron-withdrawing substituent).
    • Phenylsulfonyl group at N1 (enhances steric bulk and electronic effects).
    • Ethyl ester at C2 (modifies solubility and reactivity).

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate with analogous indole derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Effects at the 1-Position

Compound Name 1-Position Substituent 5-Position Substituent Key Differences
This compound Phenylsulfonyl Chlorine High electron-withdrawing character; enhances crystallinity .
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate Methyl Fluorine Reduced steric hindrance; lower melting point (~199–201°C) .
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Unsubstituted (NH) Fluorine Carboxamide group increases hydrogen-bonding potential; m.p. 249–250°C .

Impact of Phenylsulfonyl vs. Methyl :

  • The phenylsulfonyl group increases molecular weight by ~90 g/mol compared to methyl, improving thermal stability (higher melting point) .
  • Methyl substitution reduces steric hindrance, favoring synthetic accessibility but lowering metabolic stability .

Halogen Substituent Effects at the 5-Position

Compound Name Halogen (5-Position) Melting Point (°C) Rf Value (CHCl₃/MeOH, 94:6)
This compound Cl Not reported Not reported
Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate F 199–201 0.67–0.77 (similar eluent)
N-[2-Benzoyl-4-chlorophenyl]-5-fluoro-1H-indole-2-carboxamide F 233–234 0.77

Chlorine vs. Fluorine :

  • Chlorine’s higher atomic weight and polarizability may enhance lipophilicity (LogP ~2.5–3.0 estimated) compared to fluorine (LogP ~2.0) .
  • Fluorine’s smaller size allows tighter crystal packing, as seen in higher melting points of fluorinated analogs .

Yield Comparison :

  • Ethyl 5-fluoro-1-methylindole-2-carboxylate: Synthesized in ~37.5% yield .

Physicochemical and Spectral Data

NMR and IR Profiles

Compound Name $ ^1 \text{H-NMR} $ (δ ppm) $ ^{13} \text{C-NMR} $ (δ ppm) IR (ν cm⁻¹)
This compound Expected: ~7.3–8.0 (aromatic), 4.3 (CH₂CH₃) Expected: ~165 (C=O), 140 (SO₂) 1660–1670 (C=O), 1150 (SO₂)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 12.33 (NHCO), 9.25 (H-1 indole) 157.62 (C=O), 133.73 (aromatic) 1666 (C=O), 1535 (N–H)

Key Observations :

  • The phenylsulfonyl group in the target compound introduces distinct deshielding in $ ^{13} \text{C-NMR} $ (~140 ppm for SO₂) .
  • Carboxamide derivatives show broader NH signals (~12 ppm in $ ^1 \text{H-NMR} $) due to hydrogen bonding .

Biological Activity

Ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a chloro substituent at the 5-position, a phenylsulfonyl group at the 1-position, and an ethyl ester at the 2-position of the indole ring. Its unique structure contributes to its potential therapeutic effects, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₁H₁₀ClNO₂
  • Molecular Weight : 223.66 g/mol
  • CAS Number : 158561-88-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 5-chloroindole .
  • Sulfonylation : The introduction of the phenylsulfonyl group using phenylsulfonyl chloride in the presence of a base.
  • Esterification : Formation of the ethyl ester using ethyl chloroformate and a base like triethylamine.

Antimicrobial Properties

Recent studies have shown that derivatives of indole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Research indicates that certain derivatives can inhibit biofilm formation effectively, with biofilm inhibitory concentrations ranging from 12.5 to 50 μM .

Anticancer Activity

The compound is also being investigated for its anticancer properties. In vitro studies have demonstrated that indole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. Specific derivatives have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines, indicating potential as therapeutic agents in oncology .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group enhances binding affinity to certain proteins, while the chloro and ester groups influence solubility and stability. Detailed studies are necessary to elucidate the precise mechanisms involved in its biological effects.

Comparison with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

CompoundKey FeaturesBiological Activity
Ethyl 5-chloro-1H-indole-2-carboxylateLacks phenylsulfonyl groupDifferent biological reactivity
5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylic acidCarboxylic acid formVaries in solubility and reactivity
Ethyl 3-bromo-5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylateContains brominePotentially different biological profiles

Case Studies

Several case studies highlight the efficacy of indole derivatives in clinical settings:

  • A study evaluated a series of indole derivatives for their anti-biofilm properties against MRSA, revealing that some compounds inhibited biofilm formation by over 85% at concentrations as low as 12.5 μM .
  • Another investigation focused on anticancer activities where specific compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing their potential for drug development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound is synthesized via sulfonylation of the indole NH group. A common approach involves deprotonating 5-chloroindole with NaH, followed by reaction with phenylsulfonyl chloride in anhydrous THF at 0–5°C for controlled selectivity . Alternatively, NH protection using di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis (1–5 mol%) in dichloromethane at room temperature ensures regioselectivity . Optimize yield by monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolating via column chromatography.

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. The phenylsulfonyl group typically shows deshielded aromatic protons (δ 7.5–8.0 ppm) and a sulfonyl 13C^{13}C signal near δ 135–140 ppm .
  • HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 390.05) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

  • Methodology : Store under inert atmosphere (N₂) at –20°C to prevent hydrolysis of the sulfonyl group. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can detect degradation. Avoid strong bases or nucleophiles (e.g., amines), which may cleave the sulfonyl moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting HIV reverse transcriptase?

  • Methodology :

  • Core Modifications : Introduce substituents at C-3 or C-5 positions to enhance hydrophobic interactions. For example, replacing the ethyl ester with a bulkier tert-butyl group improves metabolic stability .
  • Biological Assays : Test inhibition of HIV-1 RT using a fluorescence-based polymerase assay (IC₅₀ values <10 µM indicate promising activity) .

Q. What computational strategies predict the binding mode of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with HIV RT (PDB: 1RT2). The sulfonyl group forms hydrogen bonds with Lys101, while the indole core occupies a hydrophobic pocket .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, solubility)?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Determine melting point experimentally (heating rate 10°C/min under N₂). Compare with literature values (e.g., conflicting reports between 180–190°C) .
  • Solubility Studies : Use shake-flask method in PBS (pH 7.4) and DMSO. Report logP values via HPLC (experimental vs. predicted via ChemAxon) to validate computational models .

Q. What analytical approaches identify and quantify byproducts during large-scale synthesis?

  • Methodology :

  • LC-MS/MS : Detect trace impurities (e.g., desulfonylated byproducts) using MRM transitions specific to the parent ion.
  • Process Optimization : Employ Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry, and catalyst loading. Response surface methodology (RSM) minimizes impurity formation .

Methodological Considerations Table

ParameterTechnique/ApproachKey References
Synthesis Yield Boc protection with DMAP catalysis; column chromatography (hexane/EtOAc)
Purity Analysis HPLC (C18, 70:30 acetonitrile/water, 1.0 mL/min)
Stability Accelerated stability testing (ICH Q1A guidelines)
Binding Affinity Molecular docking (AutoDock Vina) and MM-PBSA free energy calculations
Byproduct Detection LC-MS/MS with MRM (e.g., m/z 390 → 265 for parent; m/z 250 → 154 for impurity)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate
Reactant of Route 2
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ethyl 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate

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